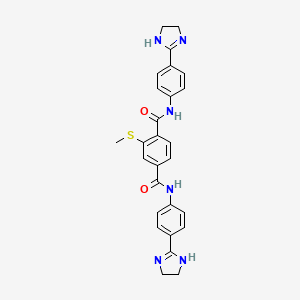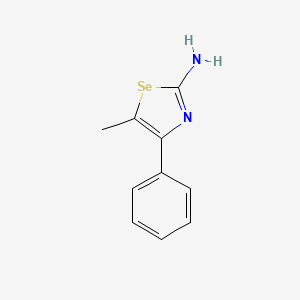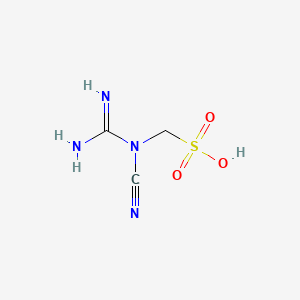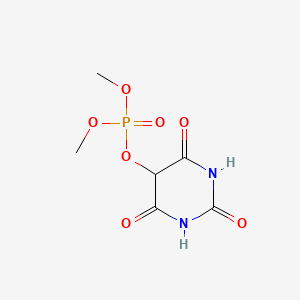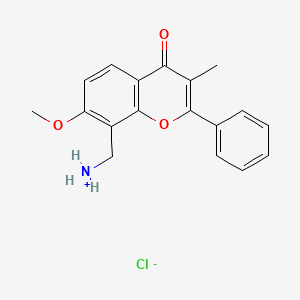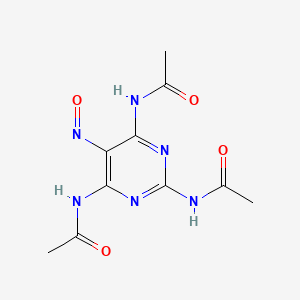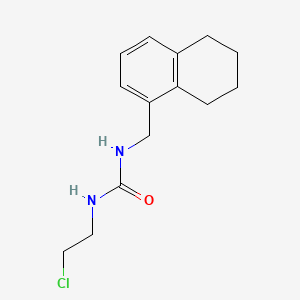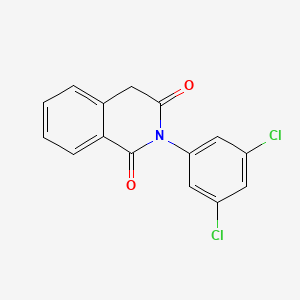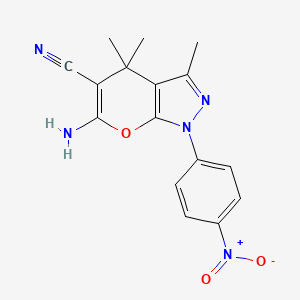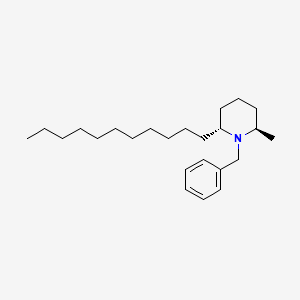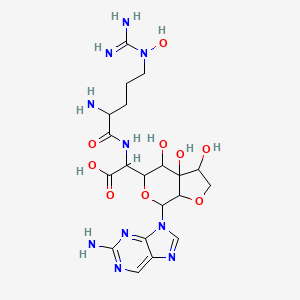
N-Benzyl-1,4-dideoxy-1,4-imino-D-glucitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-1,4-dideoxy-1,4-imino-D-glucitol: is a synthetic compound that belongs to the class of iminosugars These compounds are known for their ability to inhibit glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-1,4-dideoxy-1,4-imino-D-glucitol typically involves the following steps:
Starting Material: The synthesis begins with D-glucose.
Protection: The hydroxyl groups of D-glucose are protected using acetonides or benzyl groups to prevent unwanted reactions.
Reduction: The protected glucose is then reduced to form the corresponding alcohol.
Cyclization: The alcohol undergoes cyclization to form a pyrrolidine ring.
N-Benzylation:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography for purification.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-Benzyl-1,4-dideoxy-1,4-imino-D-glucitol can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of the corresponding amine.
Substitution: Formation of N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Benzyl-1,4-dideoxy-1,4-imino-D-glucitol is used as a glycosidase inhibitor in various chemical studies to understand enzyme mechanisms and develop new inhibitors .
Biology: In biological research, this compound is used to study carbohydrate metabolism and the role of glycosidases in various biological processes .
Medicine: The compound has potential therapeutic applications in the treatment of diseases such as diabetes, cancer, and viral infections due to its ability to inhibit glycosidases .
Industry: In the industrial sector, this compound is used in the synthesis of complex carbohydrates and glycosidase inhibitors for pharmaceutical applications .
Wirkmechanismus
N-Benzyl-1,4-dideoxy-1,4-imino-D-glucitol exerts its effects by mimicking the transition state of glycosidase-catalyzed reactions. It binds to the active site of glycosidases, inhibiting their activity and preventing the hydrolysis of glycosidic bonds. This inhibition can modulate various biological
Eigenschaften
CAS-Nummer |
117781-09-6 |
|---|---|
Molekularformel |
C13H19NO4 |
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
(2R,3S,4S)-1-benzyl-2-[(1R)-1,2-dihydroxyethyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C13H19NO4/c15-8-11(17)12-13(18)10(16)7-14(12)6-9-4-2-1-3-5-9/h1-5,10-13,15-18H,6-8H2/t10-,11-,12+,13+/m0/s1 |
InChI-Schlüssel |
GJXFUTMBLXCJRJ-WUHRBBMRSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@H](N1CC2=CC=CC=C2)[C@H](CO)O)O)O |
Kanonische SMILES |
C1C(C(C(N1CC2=CC=CC=C2)C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


